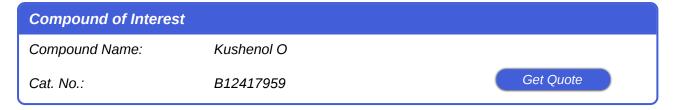


Sophora flavescens: A Source of Bioactive Flavonoids - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophora flavescens, a perennial leguminous plant, has a long-standing history in traditional Chinese medicine.[1] Its roots, known as "Ku Shen," are a rich reservoir of bioactive compounds, primarily alkaloids and flavonoids.[1][2] Modern pharmacological research has increasingly focused on the prenylated flavonoids from Sophora flavescens due to their significant therapeutic potential. These compounds have demonstrated a wide array of biological activities, including potent antitumor, anti-inflammatory, antioxidant, and antimicrobial effects.[3][4] This technical guide provides an in-depth overview of the bioactive flavonoids derived from Sophora flavescens, with a focus on their extraction, biological activities, and underlying molecular mechanisms. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Quantitative Analysis of Flavonoids and their Bioactivities

The following tables summarize key quantitative data related to the extraction and biological efficacy of flavonoids from Sophora flavescens.

Table 1: Extraction Yields of Flavonoids from Sophora flavescens



Extraction Method	Key Parameters	Total Flavonoid Yield (mg/g)	Specific Flavonoid Yields (mg/g)	Reference
Mechanochemic al-Promoted Extraction (MPET)	Grinding with 15% Na2CO3 at 440 rpm for 17 min; water as solvent (25 mL/g)	35.17	Not specified	[5]
Ultrasound- Assisted Extraction (UAE)	30 min extraction time, 80% methanol, 80°C, 26 mL/g solvent- to-material ratio	Not specified	Trifolirhizin: 2.570, Formononetin: 0.213, Isoxanthohumol: 0.534, Maackiain: 0.797, Kurarinone: 3.091	[6]
Ultrasound- Assisted Hydrophobic Ionic Liquid Extraction	[C8mim]BF4 solvent, 27 mL/g solvent-to-solid ratio, 38 min extraction time, 6h soaking, 56°C	7.38 (of 5 prenylated flavonoids)	Not specified	[7]

Table 2: In Vitro Bioactivities of Sophora flavescens Flavonoids (IC50 values)



Flavonoid/Extr act	Biological Activity	Cell Line/Assay	IC50 Value	Reference
Sophoraflavanon e G (SG)	Anticancer (Proliferation)	Human myeloid leukemia HL-60 cells	20 μM (at 48h)	[8]
Flavonoid-rich extract (SFEA)	Antioxidant	DPPH radical scavenging	0.984 mg/g	[6]
Flavonoid-rich extract (SFEA)	Antioxidant	Hydroxyl radical scavenging	1.084 mg/g	[6]
Kurarinone	Anti- inflammatory	Inhibition of NO production in LPS-stimulated RAW264.7 macrophages	Not specified, but significant inhibition	
Sophoraflavanon e G	Anti- inflammatory	Inhibition of NO production in LPS-stimulated RAW264.7 macrophages	Not specified, but significant inhibition	[9]

Table 3: Pharmacokinetic Parameters of Kurarinone

Species	Administration Route & Dose	Bioavailability	Key Findings	Reference
Dog	Intravenous (2 mg/kg) and Oral (20 mg/kg)	38.19%	Rapidly absorbed with low clearance.	[3]

Table 4: Toxicological Profile of Flavonoid-Rich Extract from Sophora flavescens (SFEA)



Study Type	Animal Model	Doses Administered	Key Findings	Reference
Acute Oral Toxicity	Kunming (KM) mice	Single dose of 9.0 g/kg	No mortality or clinical signs of toxicity. LD50 > 9.0 g/kg.	[10][11][12]
13-Week Sub- chronic Oral Toxicity	Sprague-Dawley (SD) rats	40, 80, 400, 800, and 1200 mg/kg/day	No treatment- related mortality or abnormalities. NOAEL > 1200 mg/kg.	[10][11][12]

Experimental Protocols

This section details the methodologies for key experiments related to the extraction, quantification, and bioactivity assessment of flavonoids from Sophora flavescens.

Flavonoid Extraction

a) Ultrasound-Assisted Extraction (UAE) Protocol for Flavonoid Isolation

This protocol is based on the optimized conditions for extracting specific flavonoids as reported in the literature.[6]

- Sample Preparation: Dry the roots of Sophora flavescens and grind them into a fine powder.
- Extraction:
 - Weigh a specific amount of the powdered plant material.
 - Add 80% methanol at a solvent-to-material ratio of 26 mL/g.
 - Place the mixture in an ultrasonic bath at 80°C for 30 minutes.
- Filtration and Concentration:
 - After extraction, filter the mixture to separate the extract from the solid residue.



- Concentrate the filtrate using a rotary evaporator to remove the methanol.
- Purification (Optional): The crude extract can be further purified using chromatographic techniques like column chromatography to isolate individual flavonoids.
- b) Mechanochemical-Promoted Extraction (MPET)

This environmentally friendly method uses mechanical force to enhance extraction efficiency.[5]

- Sample Preparation: Grind the dried roots of Sophora flavescens into a powder.
- Milling and Extraction:
 - Mix the plant powder with Na2CO3 (15% of the plant material weight).
 - Grind the mixture in a planetary ball mill at 440 rpm for 17 minutes.
 - Add deionized water as the solvent at a ratio of 25 mL/g of the initial plant material.
 - Continue mixing for a specified duration.
- Separation: Centrifuge the mixture to separate the supernatant containing the flavonoids from the solid residue.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of flavonoids in Sophora flavescens extracts.[13]

- Standard and Sample Preparation:
 - Prepare stock solutions of flavonoid standards (e.g., kurarinone, sophoraflavanone G) in methanol. Create a series of dilutions to generate a calibration curve.
 - \circ Dissolve the dried extract of Sophora flavescens in methanol to a known concentration and filter through a 0.45 μm syringe filter.



- Chromatographic Conditions:
 - Column: C18 column (e.g., 4.6 x 250 mm, 5 μm).
 - Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). The specific gradient will depend on the flavonoids being analyzed.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: Diode Array Detector (DAD) set at a wavelength appropriate for flavonoids (e.g., 280 nm).
- Analysis:
 - Inject the standard solutions and the sample extract into the HPLC system.
 - Identify the flavonoid peaks in the sample chromatogram by comparing their retention times with those of the standards.
 - Quantify the amount of each flavonoid in the sample by using the calibration curve generated from the standards.

In Vitro Bioactivity Assays

a) Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[14]

- Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
- Assay Procedure:
 - Seed the cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of the test flavonoid for 1-2 hours.



- Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours. Include a control group with no LPS and a group with LPS but no test compound.
- NO Measurement (Griess Assay):
 - After incubation, collect the cell culture supernatant.
 - Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
 - Incubate in the dark at room temperature for 10-15 minutes.
 - Measure the absorbance at 540 nm. A decrease in absorbance compared to the LPS-only control indicates inhibition of NO production.
- b) Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[15][16]

- Cell Culture: Culture a human cancer cell line (e.g., HL-60) in an appropriate medium.
- Assay Procedure:
 - Seed the cells in a 96-well plate.
 - Treat the cells with various concentrations of the test flavonoid for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control group.
- MTT Incubation:
 - Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization and Measurement:



- Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength between 500 and 600 nm. A decrease in absorbance in the treated wells compared to the control indicates a reduction in cell viability.

Signaling Pathways and Mechanisms of Action

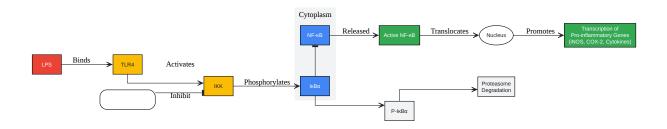
The bioactive flavonoids from Sophora flavescens exert their pharmacological effects by modulating various intracellular signaling pathways.

Anti-inflammatory Signaling Pathways

a) Inhibition of the NF-kB Pathway

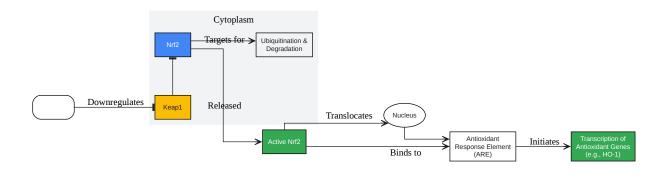
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[14] Flavonoids from Sophora flavescens, such as sophoraflavanone M, have been shown to inhibit this pathway.[17] The mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines. [17][18]

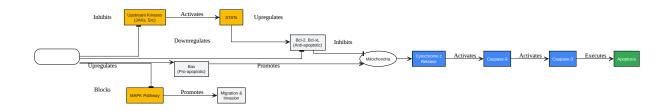












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. pubs.acs.org [pubs.acs.org]
- 2. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and bioavailability study of kurarinone in dog plasma by UHPLC-MS/MS
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry -PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. worldscientific.com [worldscientific.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Acute and 13 weeks subchronic toxicological evaluation of the flavonoid-rich extract of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 14. benchchem.com [benchchem.com]
- 15. Bioassays for anticancer activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-kB and JNK/AP-1 signaling pathways in LPS-primed macrophages PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Combination of Sophora flavescens alkaloids and Panax quinquefolium saponins modulates different stages of experimental autoimmune myocarditis via the NF-κB and TGFβ1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sophora flavescens: A Source of Bioactive Flavonoids -A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417959#sophora-flavescens-as-a-source-of-bioactive-flavonoids]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com